Cas no 1805118-05-1 (Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate)

Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate is a multifunctional benzoate derivative featuring a chloromethyl, cyano, and mercapto group, making it a versatile intermediate in organic synthesis. The presence of these reactive groups allows for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and material science. The chloromethyl group facilitates nucleophilic substitution reactions, while the cyano group can undergo hydrolysis or reduction. The mercapto moiety offers potential for thiol-based coupling or polymerization. This compound’s structural complexity and reactivity make it valuable for constructing heterocyclic frameworks or as a precursor for sulfur-containing compounds. Its stability under controlled conditions ensures reliable handling in synthetic workflows.
Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate structure
1805118-05-1 structure
Product name:Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate
CAS No:1805118-05-1
MF:C10H8ClNO2S
MW:241.694020271301
CID:4953558

Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate
    • Inchi: 1S/C10H8ClNO2S/c1-14-10(13)9-7(4-11)6(5-12)2-3-8(9)15/h2-3,15H,4H2,1H3
    • InChI Key: JHSRLWFFNMAAKC-UHFFFAOYSA-N
    • SMILES: ClCC1C(C#N)=CC=C(C=1C(=O)OC)S

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Topological Polar Surface Area: 51.1
  • XLogP3: 2

Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015010552-1g
Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate
1805118-05-1 97%
1g
1,475.10 USD 2021-06-21

Additional information on Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate

Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate (CAS No. 1805118-05-1): An Overview

Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate (CAS No. 1805118-05-1) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in the areas of medicinal chemistry and materials science. This compound is characterized by its chloromethyl, cyano, and mercapto functional groups, which confer it with a range of interesting properties and reactivity profiles.

The chemical structure of Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate consists of a benzene ring substituted with a methyl ester group at the ortho position, a chloromethyl group at the meta position, a cyano group at the para position, and a mercapto group at the ortho position relative to the ester. This arrangement of functional groups provides the molecule with a high degree of reactivity and versatility, making it an attractive candidate for various synthetic transformations and biological studies.

In the realm of medicinal chemistry, Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate has been explored for its potential as a building block in the synthesis of bioactive molecules. The presence of the chloromethyl and cyano groups allows for facile functionalization through nucleophilic substitution reactions, while the mercapto group can participate in thiol-disulfide exchange reactions, which are crucial in many biological processes. Recent studies have shown that derivatives of this compound exhibit promising activities against various diseases, including cancer and infectious diseases.

A notable example is the use of Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate as an intermediate in the synthesis of novel anticancer agents. Researchers have reported that certain derivatives of this compound demonstrate potent cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound for further drug development. The ability to fine-tune the properties of these derivatives through strategic modifications of the functional groups has opened up new avenues for optimizing their therapeutic efficacy and reducing side effects.

Beyond medicinal applications, Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate has also found utility in materials science. The presence of the cyano group imparts electronic properties that make this compound suitable for use in organic electronics and photovoltaic devices. Additionally, the reactivity of the chloromethyl and mercapto groups allows for easy incorporation into polymer matrices, enabling the creation of functional materials with tailored properties.

In a recent study published in the Journal of Materials Chemistry C, scientists demonstrated that polymers derived from Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate exhibit excellent photoluminescence properties and can be used as efficient light-emitting materials in organic light-emitting diodes (OLEDs). The ability to control the emission wavelength through molecular design offers significant advantages for developing next-generation display technologies.

The synthetic accessibility of Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate is another factor contributing to its widespread use. Various synthetic routes have been developed to prepare this compound efficiently and on a large scale. One common approach involves the reaction of 2-chloromethylbenzoyl chloride with thiourea followed by cyanation and esterification steps. These methods are well-documented in the literature and can be adapted to suit different synthetic requirements.

In conclusion, Methyl 2-chloromethyl-3-cyano-6-mercaptobenzoate (CAS No. 1805118-05-1) is a multifaceted organic compound with a wide range of applications in medicinal chemistry and materials science. Its unique combination of functional groups provides it with valuable reactivity profiles and properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new uses and optimizations for this compound, it is poised to play an increasingly important role in advancing various scientific fields.

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